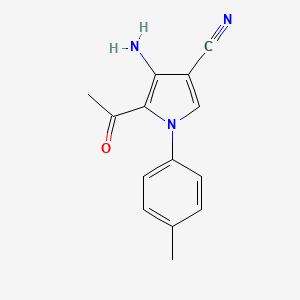

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile

Description

Overview of 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile

This compound is a multifunctional pyrrole derivative characterized by a substituted pyrrole core bearing acetyl, amino, cyano, and 4-methylphenyl groups. While direct spectroscopic data for this specific compound is limited in publicly available literature, its structural analogs provide critical insights. For instance, 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile (PubChem CID 2769623) shares a similar acetylated heterocyclic framework, with a molecular weight of 254.28 g/mol and characteristic infrared (IR) absorptions at 1663 cm⁻¹ (C=O) and 2211 cm⁻¹ (C≡N) . The presence of the 4-methylphenyl group likely enhances the compound’s lipophilicity, as observed in related structures such as 4-amino-3-benzoyl-1-(4-chlorophenyl)-6-(furan-2-yl)-1H-pyrrolo[2,3-b]pyridine, which exhibits a melting point of 178–179°C .

The compound’s reactivity is influenced by its electron-withdrawing cyano group and electron-donating amino substituent, creating a polarized system amenable to nucleophilic and electrophilic attacks. Such duality is exemplified in pyrrole-3-carbonitriles’ participation in cyclocondensation reactions to form fused heterocycles like pyrrolo[2,3-b]pyridines .

Significance of Pyrrole-3-carbonitrile Derivatives in Chemical Research

Pyrrole-3-carbonitrile derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design. For example, BM212 (a pyrrole-based anti-tuberculosis agent) and COX-2 selective NSAIDs derived from similar frameworks highlight their therapeutic potential . The acetyl and amino groups in these compounds often serve as handles for further functionalization, enabling the synthesis of libraries of analogs with tailored biological activities.

In materials science, the conjugated π-system of the pyrrole ring, combined with the electron-deficient cyano group, facilitates applications in organic electronics. The three-component synthesis route developed by Xu et al. demonstrates how α-hydroxyketones, oxoacetonitriles, and anilines can be leveraged to construct complex pyrrole architectures efficiently. Such methodologies underscore the scalability of pyrrole-3-carbonitrile synthesis for industrial applications.

Objectives and Scope of the Study

This article aims to:

- Systematize known synthetic routes for this compound and its analogs.

- Analyze the compound’s physicochemical properties through comparative studies with structurally related molecules.

- Evaluate its potential applications in drug discovery and materials engineering.

The scope excludes pharmacokinetic or toxicological assessments, focusing instead on synthesis, characterization, and functional utility.

Properties

IUPAC Name |

5-acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-3-5-12(6-4-9)17-8-11(7-15)13(16)14(17)10(2)18/h3-6,8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXZFQFJGDCJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=C2C(=O)C)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms an intermediate, which is then cyclized to produce the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may act on specific molecular targets, making them potential candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Pyrazole Derivatives

- 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b): This pyrazole derivative replaces the pyrrole core with a pyrazole ring. The chloroacetyl group at the 1-position and phenyl group at the 3-position differ from the acetyl and 4-methylphenyl groups in the target compound. The mass spectrometry (m/z 261.4) and NMR data (e.g., NH₂ signal at δ 8.16) highlight distinct spectroscopic features compared to pyrrole derivatives .

- 5-Amino-1-(2-bromopropanoyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile (3c): The bromopropanoyl substituent introduces steric bulk and halogen-mediated reactivity, differing from the acetyl group in the target compound.

Imidazole-4-imines

- (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (1) : Though structurally distinct (imidazole vs. pyrrole), the 4-methylphenyl group and halogen substitution (Cl) parallel the target compound’s substituents. Crystallographic data reveal a dihedral angle of ~56° between phenyl rings, suggesting similar conformational flexibility. Weak interactions (C–H⋯N and π–π stacking) dominate crystal packing, a feature likely shared with pyrrole derivatives .

Physicochemical Properties

| Compound | Core Structure | Key Substituents | log P* | Solubility | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile | Pyrrole | Acetyl, amino, 4-methylphenyl | ~3.0† | Moderate (est.) | Not reported |

| 2-(4-Methylphenyl) Indolizine | Indolizine | 4-Methylphenyl | 3.73 | High | Not reported |

| 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) | Pyrazole | Chloroacetyl, phenyl | ~2.5‡ | Low | Not reported |

*Estimated log P values based on structural analogs . †Predicted using fragment-based methods (acetyl: +0.5, 4-methylphenyl: +2.1, amino: -1.2). ‡Chloroacetyl contributes +0.6, phenyl +2.0.

- Lipophilicity : The 4-methylphenyl group in the target compound enhances lipophilicity (log P ~3.0), comparable to 2-(4-methylphenyl) Indolizine (log P 3.73) .

- Solubility : Pyrazole derivatives with halogenated acyl groups (e.g., 3b) exhibit poor solubility due to hydrophobic substituents, while indolizines with 4-methylphenyl groups show higher solubility, suggesting structural core and substituent positioning critically influence this property .

Crystallographic and Solid-State Behavior

- Crystal Packing : Imidazole-4-imines (1 and 2) exhibit Z’=2 (two independent molecules per asymmetric unit) and rely on weak C–H⋯N and π–π interactions for stabilization. Similar packing motifs may occur in the target pyrrole compound, though pyrrole’s smaller ring size could alter dihedral angles and interaction strengths .

- Polymorphism : Fipronil, a pyrazole carbonitrile, demonstrates polymorphism and amorphous forms, highlighting the importance of solid-state characterization for pyrrole derivatives with analogous functional groups .

Pharmacokinetic and Drug-Likeness Profiles

- Blood-Brain Barrier (BBB) Permeability : 2-(4-Methylphenyl) Indolizine shows high BBB permeability, attributed to its moderate log P (3.73). The target compound’s log P (~3.0) and smaller molecular weight may similarly support BBB penetration .

- Gastrointestinal Absorption: Pyrazole derivatives with halogenated acyl groups (e.g., 3b) likely exhibit low absorption due to poor solubility, whereas the acetyl and amino groups in the pyrrole derivative could improve solubility and absorption .

Biological Activity

5-Acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with several functional groups that contribute to its reactivity and biological properties. The compound's structure can be represented as follows:

- Molecular Formula : C13H12N4O

- Molecular Weight : 236.26 g/mol

- CAS Number : 839680-72-7

The presence of an acetyl group, an amino group, and a carbonitrile group enhances its potential as a bioactive molecule.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| 25 | Escherichia coli | |

| Control (Ciprofloxacin) | 2 | Both |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of intrinsic pathways.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related pyrrole derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 12.5 | 15 |

| 5-Acetyl-4-amino-pyrrole | 10 | 20 |

| 5-Methylpyrrole derivative | 15 | >50 |

This comparison highlights the relative potency of this compound against both bacteria and cancer cells, indicating its potential as a lead compound for further development.

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation and purity assessment of 5-acetyl-4-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile?

To confirm the structure and purity of the compound, employ multinuclear NMR spectroscopy (e.g., , , and DEPT-135 for functional group identification) and FT-IR spectroscopy (to detect characteristic vibrations of acetyl, amino, and nitrile groups). For quantitative purity assessment, use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns. Cross-reference observed spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities in tautomeric or conformational states .

Basic: What synthetic strategies are effective for preparing this compound?

A common approach involves multicomponent reactions under catalytic conditions. For example:

- Step 1 : Condensation of 4-methylphenylamine with a β-ketoester to form the pyrrole backbone.

- Step 2 : Introduce the acetyl group via acetylation under mild acidic conditions (e.g., acetic anhydride in glacial acetic acid).

- Step 3 : Nitrile functionalization using Knoevenagel-type reactions with malononitrile.

Optimize reaction parameters (temperature, solvent polarity, and catalyst choice) to minimize side products like regioisomers. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Use single-crystal X-ray diffraction (SC-XRD) to unambiguously determine the tautomeric state. Refine data using SHELXL for small-molecule structures, focusing on hydrogen-bonding networks (e.g., N–H···O or N–H···N interactions) to validate keto-enol or amino-acetyl tautomerism. For ambiguous cases, complement with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts). Cross-validate with solid-state NMR () to correlate crystallographic findings with dynamic behavior .

Advanced: What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Apply DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack.

- Simulate IR and NMR spectra using gauge-invariant atomic orbitals (GIAO) for direct comparison with experimental data.

- Perform molecular docking studies (e.g., AutoDock Vina) to explore interactions with biological targets (e.g., enzyme active sites). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced: How can reaction mechanisms involving this compound be elucidated under varying conditions?

Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates:

- For nitrile group reactivity, employ -labeling to track bond cleavage/formation via -NMR.

- For acetyl group participation, monitor reactions via in situ FT-IR (e.g., carbonyl stretching frequency shifts).

- Apply high-pressure liquid chromatography coupled with mass spectrometry (HPLC-MS) to isolate transient intermediates. Compare mechanistic pathways (e.g., radical vs. polar mechanisms) using radical scavengers or deuterated solvents .

Advanced: What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Systematic SAR : Synthesize derivatives with single-site modifications (e.g., methyl → methoxy substitution) to isolate electronic/steric effects.

- Data normalization : Use standardized assays (e.g., fixed cell lines, IC values normalized to positive controls) to reduce inter-lab variability.

- Machine learning : Train models on curated datasets (e.g., PubChem BioAssay data) to predict bioactivity outliers and identify confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Advanced: How can the compound’s stability under physiological conditions be evaluated for pharmacological applications?

- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor structural integrity via -NMR. Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.